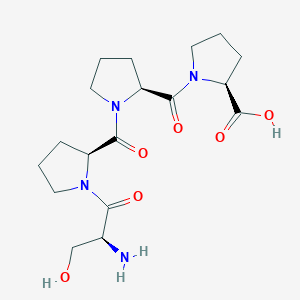

L-Seryl-L-prolyl-L-prolyl-L-proline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

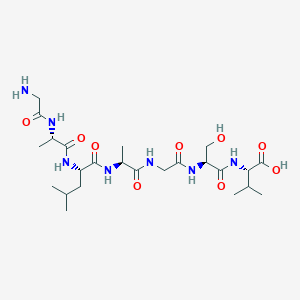

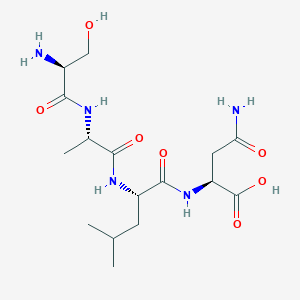

L-Seryl-L-prolyl-L-prolyl-L-proline is a tetrapeptide composed of the amino acids serine and proline. It has the molecular formula C18H28N4O6 and a molecular weight of 396.44 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Seryl-L-prolyl-L-prolyl-L-proline can be synthesized using classical peptide synthesis methods. One common approach involves the use of tert-butoxycarbonyl (Boc) or trifluoroacetyl (TFA) protection of the NH group and carbodiimide-promoted peptide bond formation . The synthesis typically involves the following steps:

- Protection of the amino group of L-serine with a Boc or TFA group.

- Coupling of the protected L-serine with L-proline methyl ester using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.

- Deprotection of the Boc or TFA group to yield the desired peptide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification methods can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

L-Seryl-L-prolyl-L-prolyl-L-proline can undergo various chemical reactions, including:

Oxidation: The serine residue can be oxidized to form a hydroxyl group.

Reduction: The peptide bonds can be reduced to form amines.

Substitution: The hydroxyl group of serine can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution reagents: Alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while reduction of the peptide bonds can yield a mixture of amines.

Aplicaciones Científicas De Investigación

L-Seryl-L-prolyl-L-prolyl-L-proline has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex peptides and proteins.

Biology: It can be used to study protein-protein interactions and enzyme-substrate interactions.

Medicine: It has potential therapeutic applications, such as in the treatment of inflammatory diseases and as a drug delivery vehicle.

Mecanismo De Acción

The mechanism of action of L-Seryl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activation of the MEK-ERK signaling pathway, which is involved in inflammatory responses . This inhibition can reduce the expression of proinflammatory factors and attenuate inflammation.

Comparación Con Compuestos Similares

L-Seryl-L-prolyl-L-prolyl-L-proline can be compared with other similar compounds, such as:

L-Prolyl-L-proline: A dipeptide with similar structural features but lacking the serine residue.

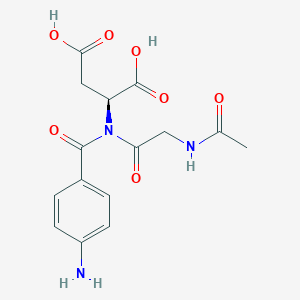

N-Acetyl-Seryl-Aspartyl-Lysyl-Proline: A tetrapeptide with different amino acid composition and distinct biological activities.

The uniqueness of this compound lies in its specific amino acid sequence, which imparts unique chemical and biological properties.

Propiedades

Número CAS |

220185-74-0 |

|---|---|

Fórmula molecular |

C18H28N4O6 |

Peso molecular |

396.4 g/mol |

Nombre IUPAC |

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C18H28N4O6/c19-11(10-23)15(24)20-7-1-4-12(20)16(25)21-8-2-5-13(21)17(26)22-9-3-6-14(22)18(27)28/h11-14,23H,1-10,19H2,(H,27,28)/t11-,12-,13-,14-/m0/s1 |

Clave InChI |

AKJVLBDPAWYLJT-XUXIUFHCSA-N |

SMILES isomérico |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CO)N)C(=O)N3CCC[C@H]3C(=O)O |

SMILES canónico |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CO)N)C(=O)N3CCCC3C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone](/img/structure/B14254181.png)

![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)

![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)